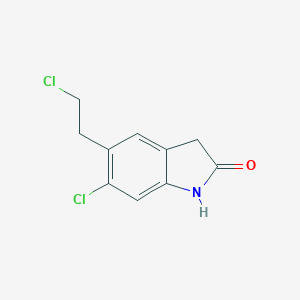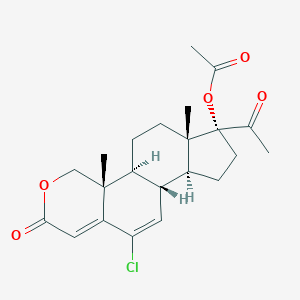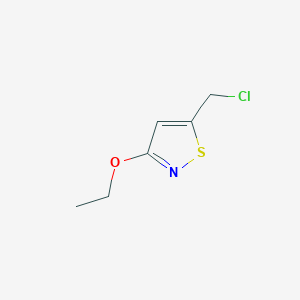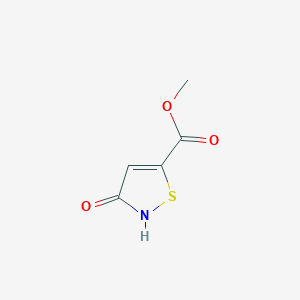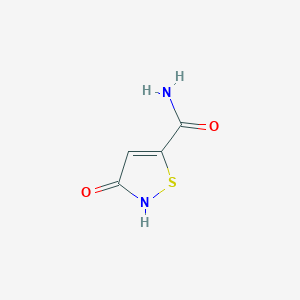
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate
Vue d'ensemble
Description
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a biochemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate consists of 41 bonds in total, including 23 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 2 Pyridines . The molecule contains a total of 40 atoms; 18 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is a solid substance . It is soluble in Chloroform, Dichloromethane, DMF, and Methanol . The compound should be stored at -20° C . Its melting point is 68°C (lit.) .Applications De Recherche Scientifique
Organic Synthesis
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate: is a valuable compound in organic synthesis. It serves as an intermediate for the synthesis of various heterocyclic compounds. Its structure allows for the introduction of additional functional groups, which can lead to the creation of novel molecules with potential applications in medicinal chemistry and material science .
Pharmacology
In pharmacology, this compound has shown promise due to its bioavailability and potential for modification. It’s being explored for the development of anti-inflammatory drugs, as its structure is conducive to binding with biological targets involved in inflammatory processes .
Proteomics Research
This compound is used in proteomics research as a biochemical tool. It can be utilized to study protein interactions and functions, which is crucial for understanding cellular processes and identifying therapeutic targets .
Medicinal Chemistry
In medicinal chemistry, Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is used to create derivatives with potential therapeutic effects. Its molecular framework is suitable for generating analogs that could act as lead compounds in drug discovery .
Biochemistry
The role of this compound in biochemistry includes serving as a substrate or inhibitor in enzymatic reactions. It can help in elucidating enzyme mechanisms or in the development of enzyme-based assays for diagnostic purposes .
Industrial Applications
While specific industrial applications are not detailed in the available literature, compounds like Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate often find use in the development of industrial catalysts, polymers, and other materials that require stable, organic molecules with particular reactivity profiles .
Environmental Impact Studies
Although direct information on the environmental impact of Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate is not readily available, compounds of this nature are typically studied for their biodegradability, toxicity, and long-term effects on ecosystems. Such studies are essential for ensuring safe handling and disposal practices .
Propriétés
IUPAC Name |
ethyl 5-oxo-3,5-dipyridin-3-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)10-15(13-5-3-7-18-11-13)9-16(20)14-6-4-8-19-12-14/h3-8,11-12,15H,2,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJHIINHYHDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(=O)C1=CN=CC=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572527 | |
| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-3,5-DI(3-pyridyl)pentanoate | |
CAS RN |
200571-38-6 | |
| Record name | Ethyl δ-oxo-β-3-pyridinyl-3-pyridinepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200571-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-oxo-3,5-di(pyridin-3-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methylfuro[3,2-b]pyridin-3(2H)-one](/img/structure/B19356.png)




